![molecular formula C22H19N3O5S B2586543 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide CAS No. 866041-09-0](/img/structure/B2586543.png)

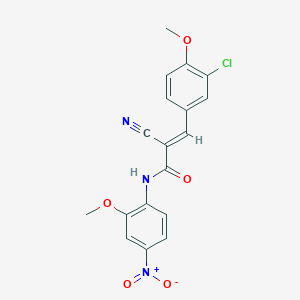

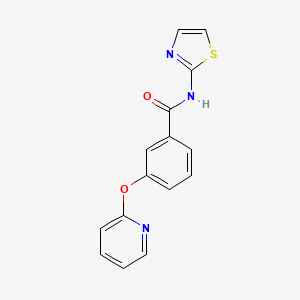

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a structurally distinct positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Chemical Reactions Analysis

The compound acts through a novel site as a positive allosteric modulator of Group 1 Metabotropic Glutamate Receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of other known modulators .Wissenschaftliche Forschungsanwendungen

Pharmacology: Allosteric Modulation

This compound has been studied for its role as a Positive Allosteric Modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5 . Allosteric modulators like this compound do not bind to the same site as the neurotransmitter (orthosteric ligand) but bind to a different site on the receptor to modulate its activity. This can lead to the development of new drugs with fewer side effects compared to traditional agonists or antagonists.

Medicinal Chemistry: Antihypertensive Agents

The structural analogs of this compound have been explored for their potential as antihypertensive agents . The ability to modulate blood pressure through the manipulation of specific pathways makes these compounds valuable in the design of new medications for hypertension.

Synthetic Chemistry: Building Blocks

Compounds with similar structures have been used as building blocks in synthetic chemistry for the preparation of more complex molecules . Their versatile reactivity profiles enable the construction of diverse heterocyclic compounds, which are often found in pharmaceuticals.

Biochemistry: Enzyme Inhibition

The compound’s analogs have been investigated as inhibitors of various enzymes, such as aldose reductase, which is significant in managing complications related to diabetes . Enzyme inhibitors are crucial tools in both therapeutic treatment and biochemical research.

Neuropharmacology: Neurotransmitter Receptor Research

Research into compounds like this one aids in understanding the functioning of neurotransmitter receptors and the development of drugs that can correct imbalances in neurotransmitter systems . This is particularly relevant in the treatment of neurological disorders.

Drug Design: Therapeutic Activity Profiling

The compound’s framework is useful in drug design, where it can be modified to create derivatives with a range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties . This versatility is essential for the development of targeted therapies.

Molecular Biology: Signal Transduction Studies

Due to its interaction with cell signaling pathways, such as those involving mGluRs, this compound can be used in molecular biology studies to understand signal transduction mechanisms . This knowledge can lead to the discovery of new therapeutic targets.

Chemical Biology: Modulation of Biological Pathways

The compound’s ability to modulate biological pathways makes it a valuable tool in chemical biology for dissecting complex biological processes . By altering specific pathways, researchers can study the effects on cellular functions and disease states.

Wirkmechanismus

Target of Action

Similar compounds have been found to selectively target mglur5 over other mglurs .

Mode of Action

It is known that similar compounds exhibit submicromolar activity at pde6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (erg) potassium channel .

Biochemical Pathways

Based on its targets, it can be inferred that it may influence the signaling pathways associated with mglur5, pde6, δ- and κ-opioid receptors, and erg potassium channels .

Result of Action

Based on its mode of action, it can be inferred that it may modulate the activity of its target receptors and channels, thereby influencing cellular signaling .

Eigenschaften

IUPAC Name |

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-29-17-8-7-13(11-18(17)30-2)19(26)24-22-23-14(12-31-22)9-10-25-20(27)15-5-3-4-6-16(15)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYNOASTIZYMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2586462.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)